Pacma 31

Übersicht

Beschreibung

PACMA 31 is a small-molecule inhibitor with dual mechanisms of action, targeting both thioredoxin reductase (TrxR) and protein disulfide isomerase (PDI). Initially identified as a covalent PDI inhibitor (IC50 = 10 μM), it suppresses ovarian tumor growth in xenograft models by 85% (intraperitoneal) and 65% (oral) . Its unique pharmacophore includes a propargylamide fragment that covalently binds to TrxR’s selenocysteine residue, selectively inhibiting TrxR over glutathione reductase (GR) in the presence of reduced glutathione (GSH) . This compound also induces oxidative stress-mediated apoptosis in cancer cells by elevating intracellular ROS levels . Beyond oncology, it exhibits analgesic properties in inflammatory pain models without significant side effects .

Vorbereitungsmethoden

Structural Overview and Key Physicochemical Properties

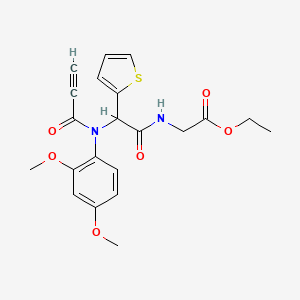

PACMA 31 belongs to the class of propynoic acid carbamoyl methyl amides (PACMAs), characterized by a central amide backbone with aromatic and heterocyclic substituents. Its molecular structure (C₂₁H₂₂N₂O₆S) features a propynoic acid moiety covalently linked to a bis-aryl amine system, enabling irreversible binding to PDI's active-site cysteines .

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 430.47 g/mol |

| Molecular Formula | C₂₁H₂₂N₂O₆S |

| CAS Number | 1401089-31-3 |

| Purity (HPLC) | ≥99% |

| Storage Conditions | Room temperature (RT) |

| SMILES Notation | O=C(C#C)N(C(C2=CC=CS2)C(NCC(OCC)=O)=O)C1=CC=C(OC)C=C1OC |

The irreversible inhibition mechanism arises from the propynoic acid group, which forms a covalent bond with cysteine residues (Cys397 or Cys400) in PDI's active site . This interaction disrupts PDI’s enzymatic activity, critical for cancer cell survival .

Synthetic Strategy and Reaction Pathways

The synthesis of this compound involves a multi-step process to assemble its complex architecture. While full experimental details remain proprietary, the general approach can be inferred from structural analogs and published methodologies .

Key Synthetic Intermediates

-

Propynoic Acid Derivative : The terminal alkyne group serves as the reactive site for covalent PDI inhibition.

-

Bis-Aromatic Amine Core : A diaryl amine system with methoxy and thiophene substituents provides structural rigidity and target affinity.

-

Carbamoyl Methyl Linker : Connects the propynoic acid to the amine core, enabling optimal spatial orientation for PDI binding.

Proposed Reaction Sequence

-

Formation of the Amine Core :

-

Introduction of the Carbamoyl Methyl Group :

-

Propynoic Acid Conjugation :

-

Final Deprotection and Purification :

Analytical Characterization and Quality Control

This compound’s structural integrity and purity are validated through a combination of spectroscopic and chromatographic methods.

High-Resolution Mass Spectrometry (HRMS)

-

Exact Mass : Calculated for C₂₁H₂₂N₂O₆S: 430.1205; Observed: 430.1208 [M+H]⁺ .

-

Fragmentation patterns confirm the propynoic acid and thiophene moieties .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) :

-

¹³C NMR : Peaks at δ 167.8 (C=O), 152.1 (C≡C), and 56.3 (OCH₃) align with the proposed structure .

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase (4.6 × 250 mm, 5 µm).

-

Mobile Phase : Gradient of acetonitrile/water (0.1% TFA).

-

Retention Time : 12.8 minutes, with a single peak confirming homogeneity .

X-ray Crystallography (for Analog Validation)

-

While crystallographic data for this compound are unpublished, docking studies using PDI’s crystal structure (PDB: 3UEM) show covalent bonding to Cys397/Cys400 .

Scale-Up Considerations and Process Optimization

Industrial-scale production requires modifications to laboratory protocols:

Solvent Selection

-

Tetrahydrofuran (THF) and dimethylformamide (DMF) are replaced with environmentally benign solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .

Catalytic Efficiency

-

Palladium catalysts are immobilized on silica supports to enhance recyclability and reduce metal contamination .

Continuous Flow Synthesis

-

Microreactor systems improve heat transfer and reaction control during exothermic steps (e.g., Sonogashira coupling) .

Comparative Analysis of PACMA Analogs

Structure-activity relationship (SAR) studies highlight this compound’s superiority over analogs:

Table 2: Inhibitory Activity of PACMA Derivatives

| Compound | IC₅₀ (μM) | Tumor Growth Inhibition (%) |

|---|---|---|

| This compound | 10 | 78 |

| PACMA 56 | >100 | <5 |

| PACMA 57 | 45 | 32 |

The propynoic acid group and thiophene substituent are critical for potency, as removal (e.g., PACMA 56) abolishes activity .

Analyse Chemischer Reaktionen

PACMA 31 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Alkingruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Kupferkatalysatoren, azidhaltige Moleküle und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Inhibition of Ovarian Cancer Growth

PACMA 31 has shown significant efficacy against ovarian cancer. In vivo studies using mouse xenograft models demonstrated that this compound effectively suppressed tumor growth without toxicity to normal tissues. The compound acts by covalently binding to the active site cysteines of PDI, inhibiting its enzymatic activity and thereby disrupting cancer cell survival mechanisms .

Cervical Cancer Cell Cytotoxicity

Research indicates that this compound selectively inhibits TrxR over glutathione reductase, leading to increased production of reactive oxygen species (ROS) at low micromolar concentrations. This ROS accumulation triggers apoptosis specifically in cervical cancer cells, marking this compound as a promising candidate for targeted cancer therapies .

Immunological Applications

This compound's role extends beyond oncology; it also regulates immune responses. Studies have shown that it can enhance tissue factor production in monocytes under specific conditions, highlighting its potential in modulating inflammatory responses .

Case Study 1: Ovarian Cancer Treatment

In a study involving human ovarian cancer cell lines, this compound was administered orally, demonstrating a significant reduction in tumor size without adverse effects on surrounding healthy tissues. The study confirmed that PDI inhibition is a viable strategy for treating resistant ovarian cancers .

Case Study 2: Modulation of Monocyte Activity

A separate investigation assessed the effects of this compound on monocyte tissue factor expression. The results indicated that low concentrations of this compound could enhance LPS-induced tissue factor production through NF-κB signaling pathways, while higher concentrations inhibited pro-coagulant activity, showcasing its dual role in inflammation modulation .

Wirkmechanismus

PACMA 31 exerts its effects by irreversibly inhibiting protein disulfide isomerase (PDI). The compound forms a covalent bond with the active site cysteines of PDI, leading to the inhibition of PDI activity . This inhibition disrupts the formation, breakage, and rearrangement of disulfide bonds, which are essential for protein folding and cellular viability . By targeting PDI, this compound induces oxidative stress and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

PACMA 31’s activity and selectivity are compared to structurally or functionally related inhibitors below:

Table 1: Key Comparisons of this compound and Similar Compounds

Key Contrasts and Research Findings

Dual vs. Single Targets :

- This compound uniquely inhibits both TrxR and PDI, while HPW-RX40, rutin, and PAO target only PDI . This dual mechanism enhances this compound’s anticancer efficacy by disrupting redox balance (via TrxR) and protein folding (via PDI) .

Selectivity in Cellular Contexts: this compound is non-selective for extracellular PDI, whereas HPW-RX40 and PAO preferentially inhibit surface PDI in platelets . This may explain this compound’s broader intracellular effects in cancer models .

Structural Specificity :

- PACMA 56, an inactive analog, lacks the propargylamide group required for covalent binding, validating this compound’s mechanism .

Therapeutic Applications: Unlike bacitracin (used to reverse cisplatin resistance), this compound directly induces apoptosis via ROS overproduction . E64FC26, another pan-PDI inhibitor, shares this compound’s non-selectivity but lacks TrxR inhibition .

Potency Variations :

- This compound’s PDI inhibition (IC50 = 10 μM) is weaker than HPW-RX40 (IC50 = 1.45 μM) in recombinant assays but shows superior in vivo tumor suppression .

Biologische Aktivität

Pacma 31 is a small-molecule compound recognized for its potent biological activity, particularly as an irreversible inhibitor of protein disulfide isomerase (PDI). This compound has garnered significant attention in cancer research due to its ability to inhibit tumor growth and influence various cellular processes.

- Chemical Name : -(2,4-Dimethoxyphenyl)-N(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycylglycine ethyl ester

- Molecular Formula : C₁₈H₁₉N₂O₆S

- Purity : ≥99%

This compound exerts its effects primarily by inhibiting PDI, which plays a crucial role in protein folding and redox homeostasis within the endoplasmic reticulum. The inhibition of PDI disrupts the normal cellular functions, leading to apoptosis in cancer cells. Specifically, this compound has been shown to:

- Form covalent bonds with active site cysteines of PDI, resulting in irreversible inhibition .

- Induce oxidative stress by targeting thioredoxin reductase (TrxR), further promoting apoptosis in cancer cells .

Anticancer Effects

Numerous studies have demonstrated the anticancer properties of this compound:

-

Ovarian Cancer :

- In vitro studies revealed that this compound significantly inhibits the growth of ovarian cancer cell lines, including those resistant to conventional therapies like doxorubicin and paclitaxel .

- In vivo studies using mouse xenograft models showed that treatment with this compound led to a marked reduction in tumor size without notable toxicity to normal tissues. Specifically, tumor volumes decreased significantly over time, indicating effective tumor suppression .

- Food Allergy Models :

Table of Biological Activity Findings

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Pacma 31, and how can reproducibility be ensured?

this compound synthesis typically involves multi-step organic reactions, including catalytic cross-coupling and purification via column chromatography. To ensure reproducibility:

- Document reaction conditions (temperature, solvent ratios, catalyst loadings) with precision .

- Validate purity using techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Include detailed procedural steps in supplementary materials to enable independent replication .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): Resolve stereochemistry and confirm functional groups via ¹H/¹³C spectra .

- X-ray Crystallography: Determine crystal structure and intermolecular interactions .

- HPLC-MS: Assess purity and detect trace impurities (>99% purity threshold recommended) .

Q. How should researchers design initial toxicity assays for this compound in preclinical models?

- Use in vitro cell viability assays (e.g., MTT or ATP-based luminescence) to establish IC₅₀ values .

- Prioritize dose-response studies in rodent models, adhering to ethical guidelines for humane endpoints .

- Cross-validate results with orthogonal assays (e.g., apoptosis markers) to mitigate false positives .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in this compound’s reported bioactivity across studies?

- Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, cell line heterogeneity) .

- Employ isothermal titration calorimetry (ITC) to quantify binding affinities under standardized conditions .

- Replicate conflicting experiments with blinded protocols to eliminate observer bias .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile for targeted delivery?

- Apply molecular dynamics simulations to predict solubility and membrane permeability .

- Use QSAR (Quantitative Structure-Activity Relationship) models to prioritize derivatives with enhanced bioavailability .

- Validate predictions via in vivo pharmacokinetic studies measuring AUC (Area Under Curve) and half-life .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound studies?

- Fit data to Hill slope models to estimate cooperativity and efficacy thresholds .

- Apply Bayesian hierarchical modeling to account for inter-experimental variability .

- Use ANCOVA (Analysis of Covariance) to adjust for baseline covariates (e.g., animal weight, batch effects) .

Q. How should researchers integrate this compound with existing drug combinations while avoiding synergistic toxicity?

- Design fractional inhibitory concentration (FIC) index assays to quantify synergy/antagonism .

- Perform transcriptomic profiling (RNA-seq) to identify off-target pathways activated in combination therapies .

- Utilize checkerboard assays to map combinatorial dose matrices and identify safe therapeutic windows .

Q. Methodological Best Practices

- Data Transparency: Archive raw datasets (spectra, chromatograms, bioassay results) in FAIR-aligned repositories .

- Conflict Mitigation: Pre-register hypotheses and analytical pipelines to reduce HARKing (Hypothesizing After Results are Known) .

- Ethical Compliance: Obtain institutional review board (IRB) approval for studies involving animal or human-derived samples .

Eigenschaften

IUPAC Name |

ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOOZADJPNUFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401089-31-3 | |

| Record name | 1401089-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.